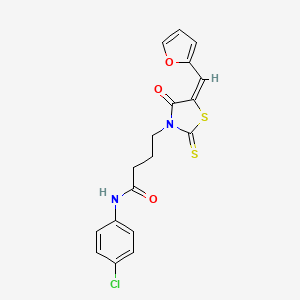

(E)-N-(4-chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Description

(E)-N-(4-Chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidin-3-yl scaffold substituted with a furan-2-ylmethylene group at the 5-position and a butanamide linker terminating in an N-(4-chlorophenyl) moiety. Its structural complexity arises from the conjugated system formed by the thiazolidinone ring, the furan heterocycle, and the chlorophenyl group, which collectively influence its physicochemical and pharmacokinetic behavior .

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S2/c19-12-5-7-13(8-6-12)20-16(22)4-1-9-21-17(23)15(26-18(21)25)11-14-3-2-10-24-14/h2-3,5-8,10-11H,1,4,9H2,(H,20,22)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJBZBZBRUQCCN-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, a compound featuring a thiazolidinone core, has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data tables.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 5-(4-chlorophenyl)furan-2-carboxaldehyde with thiazolidinone derivatives. The synthesis typically yields the product in moderate to high purity, confirmed through spectroscopic methods such as NMR and mass spectrometry .

Anticancer Properties

Research indicates that derivatives of thiazolidinone compounds exhibit significant antiproliferative activity against various cancer cell lines. Specifically, this compound has shown:

- Cell Cycle Arrest : In studies involving human leukemia cell lines, the compound demonstrated dose-dependent effects, leading to cell cycle arrest and apoptosis induction .

- Mechanism of Action : The anticancer efficacy is attributed to the presence of electron-donating groups on the thiazolidinone moiety, which enhances cytotoxicity. Notably, compounds with specific substitutions at the 4th position on the phenyl ring exhibited superior activity .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It showed effectiveness against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating strong inhibitory effects against strains such as Escherichia coli and Staphylococcus aureus .

- Comparative Efficacy : In comparative studies, this compound outperformed traditional antibiotics in certain assays .

Data Summary

| Biological Activity | Tested Against | Results | Reference |

|---|---|---|---|

| Anticancer | Human leukemia cell lines | Moderate to strong activity | |

| Antibacterial | E. coli, S. aureus | Effective at low MIC values |

Case Studies

- Anticancer Study : A study evaluated the compound's effects on two leukemia cell lines using MTT assays and flow cytometry. Results indicated that compounds with specific functional groups induced significant apoptosis compared to controls .

- Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of similar thiazolidinone derivatives, revealing that modifications in structure led to enhanced activity against multiple bacterial strains .

Scientific Research Applications

Chemistry

In the field of chemistry, (E)-N-(4-chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its structural features that facilitate functionalization and modification.

Biology

Research indicates that this compound possesses significant biological activities. It has been studied for its antimicrobial , anti-inflammatory , and anticancer properties:

- Antimicrobial Activity : Studies have demonstrated that the compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models, which could lead to therapeutic applications in treating inflammatory diseases.

-

Anticancer Activity : Notably, this compound has been tested against several cancer cell lines:

- Leukemia Cell Lines : Effective in inducing apoptosis.

- Solid Tumors : Demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating potent activity.

Cell Line IC50 (µM) Mechanism of Action MCF-7 1.003 Induces apoptosis A549 0.72 EGFR inhibition MDA-MB-231 1.9 Cytotoxic activity

Medicine

The potential therapeutic applications of this compound are significant. Ongoing research is focused on its use as a therapeutic agent for various diseases, particularly in oncology due to its anticancer properties. The mechanism of action involves interactions with specific molecular targets that modulate enzyme activity and signaling pathways critical for cell proliferation and survival.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal highlighted the anticancer effects of this compound on human leukemia cells and solid tumors. The research indicated that the compound effectively induced apoptosis through specific signaling pathways associated with cancer cell survival.

- Antimicrobial Studies : Another research project focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains. Results revealed promising activity, suggesting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

N-(4-Ethoxyphenyl) Analog ()

The compound N-(4-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide (ZINC5234201) differs in the substitution of the 4-chlorophenyl group with a 4-ethoxyphenyl moiety. The ethoxy group (–OCH₂CH₃) introduces increased steric bulk and electron-donating properties compared to the electron-withdrawing chloro (–Cl) group.

N-(4-Methylphenyl) Analog ()

The compound 4-[(5E)-5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-morpholinobutanamide (ZINC2305741) replaces the chlorophenyl group with a 4-methylphenyl substituent and incorporates a morpholine-terminated butanamide linker. The methyl group (–CH₃) provides moderate electron-donating effects and lower polarity than –Cl, which may reduce metabolic stability but increase solubility compared to the chlorophenyl variant. The morpholine group could enhance water solubility through hydrogen bonding, suggesting improved bioavailability .

Variations in the Thiazolidinone Ring Substituents

Allylidene Substituents ( and )

Compounds such as N-(4-ethoxyphenyl)-4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamide (CAS: 433240-59-6) feature a 2-methyl-3-phenylallylidene group instead of furan-2-ylmethylene. However, the increased rigidity might reduce conformational flexibility, limiting binding to certain receptors .

Linker Modifications

Morpholine vs. Chlorophenyl Linker ()

Replacing the chlorophenyl group with a morpholine ring (as in ZINC2305741) introduces a heterocyclic amine capable of forming hydrogen bonds. This modification could alter pharmacokinetic profiles, such as absorption and distribution, by increasing solubility and reducing plasma protein binding .

Structural and Functional Analysis Table

Methodological Considerations in Structural Comparison

Graph-based comparison methods () highlight the importance of analyzing isomorphic subgraphs, such as the conserved thiazolidinone core, to identify shared pharmacophores. Substituent variations are mapped as non-overlapping subgraphs, explaining differences in bioactivity. For instance, the furan-2-ylmethylene group in the target compound forms a conjugated system distinct from the allylidene groups in –7, impacting electronic properties and steric interactions .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(4-chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 4-chloroaniline with a suitable acyl chloride to form the butanamide backbone.

- Step 2 : Introduction of the thiazolidinone ring via cyclization with carbon disulfide and an aldehyde (e.g., furfural) under basic conditions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Yield optimization (37–70%) depends on reaction time, temperature, and substituent electronic effects, as observed in analogous thiazolidinone syntheses .

Q. How is the compound characterized structurally?

Key analytical methods include:

- Single-crystal X-ray diffraction : Determines absolute configuration and confirms the (E)-stereochemistry of the furan-methylene group. Bond lengths (e.g., C=S at ~1.65 Å) and torsion angles validate the thioxothiazolidinone core .

- NMR spectroscopy : NMR shows distinct signals for the furan protons (δ 6.3–7.5 ppm), thioxo group (no proton), and aromatic chlorophenyl residues (δ 7.2–7.8 ppm). NMR confirms carbonyl (C=O at ~170 ppm) and thiocarbonyl (C=S at ~195 ppm) groups .

- IR spectroscopy : Strong bands at ~1680 cm (C=O), ~1250 cm (C=S), and ~3100 cm (aromatic C-H) .

Q. What solvent systems are suitable for HPLC purity analysis?

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (70:30 to 90:10) and 0.1% trifluoroacetic acid as a mobile phase modifier effectively resolves the compound from byproducts. Retention times typically range 8–12 minutes, with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The thioxothiazolidinone core shows high electrophilicity, making it prone to nucleophilic attack at the C=S bond .

- Molecular Docking : Used to hypothesize interactions with biological targets (e.g., enzymes). The furan and chlorophenyl groups contribute to π-π stacking and hydrophobic interactions, while the thioxo group may form hydrogen bonds .

- MD Simulations : Evaluate stability in aqueous vs. lipid environments, critical for bioavailability studies .

Q. How to address contradictions in spectroscopic data across studies?

Discrepancies in NMR or IR data may arise from:

- Solvent effects : Dielectric constants shift proton chemical shifts (e.g., DMSO-d vs. CDCl).

- Tautomerism : The thioxothiazolidinone ring can exhibit keto-enol tautomerism, altering spectral profiles. Locking the tautomeric form via methylation or acetylation clarifies assignments .

- Impurity interference : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies improve the compound’s stability in biological assays?

- pH optimization : Stability is highest in neutral buffers (pH 7.4); acidic conditions hydrolyze the thioxo group, while alkaline media degrade the furan ring.

- Light protection : The conjugated system is photosensitive. Store solutions in amber vials under inert gas (N) .

- Lyophilization : Freeze-drying increases shelf life compared to liquid storage .

Q. How to design SAR studies for this compound?

Focus on modular substitutions:

- Furan replacement : Swap with thiophene or pyrole to alter electron density and steric bulk.

- Chlorophenyl modifications : Introduce electron-withdrawing (NO) or donating (OCH) groups to modulate binding affinity.

- Thioxo vs. oxo : Compare bioactivity to assess the role of sulfur . Biological testing against panels (e.g., kinase inhibitors) identifies key pharmacophores .

Methodological Notes

- Synthesis Reproducibility : Use anhydrous conditions (e.g., molecular sieves) to prevent side reactions during cyclization .

- Crystallization Tips : Slow evaporation from DMF/ethanol (1:3) yields diffraction-quality crystals .

- Data Validation : Cross-reference melting points (observed ~215–220°C) and HRMS ([M+H] at m/z 463.02) with literature to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.